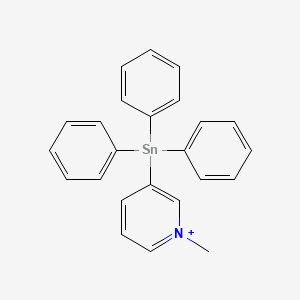![molecular formula C15H10N2O B14312140 4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile CAS No. 111172-29-3](/img/structure/B14312140.png)
4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a hydroxy(phenyl)methyl group and two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with an electrophile to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzaldehyde derivatives, while reduction of the nitrile groups may produce benzylamine derivatives.
Applications De Recherche Scientifique
4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can form hydrogen bonds with biomolecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with a single cyano group.
4-Hydroxybenzaldehyde: Contains a hydroxy group and an aldehyde group on the benzene ring.
4-Cyanobenzaldehyde: Features a cyano group and an aldehyde group on the benzene ring.
Uniqueness
4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile is unique due to the presence of both hydroxy(phenyl)methyl and dicarbonitrile groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111172-29-3 |
|---|---|
Formule moléculaire |
C15H10N2O |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-[hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H10N2O/c16-9-13-7-6-12(8-14(13)10-17)15(18)11-4-2-1-3-5-11/h1-8,15,18H |
Clé InChI |
UNTIQVZFFIKHPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


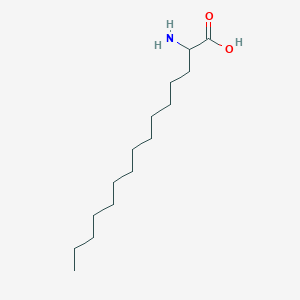
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
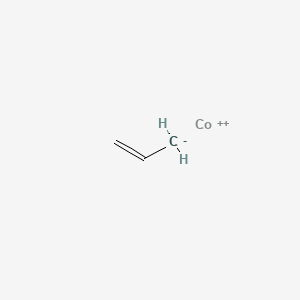
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
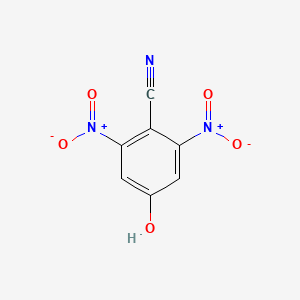
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
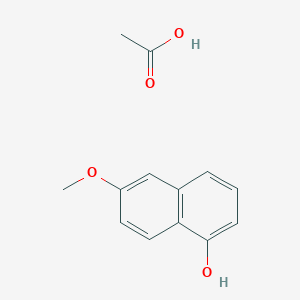
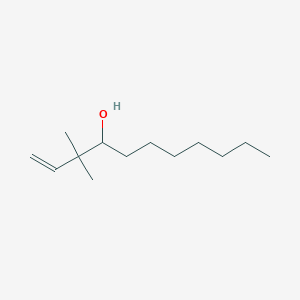
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
